2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at the 2-position with a 3-chlorophenyl group. The 3-chlorophenyl substituent enhances lipophilicity and may influence binding interactions with target proteins, such as kinases or receptors involved in cancer progression .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHDXABGRZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazole-3-Carboxylic Acid Derivatives
A pivotal one-pot protocol was developed by Zaremba et al., starting from pyrazole-3-carboxylic acids (Figure 1). The process involves three sequential steps:
- Amide Formation : Reaction with primary amines in the presence of dicyclohexylcarbodiimide (DCC) yields intermediate amides.
- Cyclization : Treatment with hydrochloric acid in dioxane at room temperature facilitates pyrazine ring closure, producing hydroxy- or methoxy-substituted intermediates.
- Dehydration : Heating under reflux with concentrated sulfuric acid achieves aromatization, yielding the target compound.
This method achieved isolated yields of 60–75% for derivatives with aryl substituents, including 3-chlorophenyl groups. The use of aqueous HCl in dioxane at reduced temperatures (5–30°C) minimized side reactions, while X-ray diffraction confirmed the fused pyrazolo-pyrazine scaffold.
Transition Metal-Free Intramolecular N-Arylation
An alternative one-pot approach, reported by Li et al., employs 1-(2-chlorophenyl)pyrazoles and alkylamines under transition metal-free conditions. Key steps include:
- Amidation : Formation of a carboxamide intermediate using ethyl chloroformate.
- Intramolecular N-Arylation : Nucleophilic aromatic substitution at the ortho-chlorophenyl position, facilitated by potassium carbonate in dimethylformamide (DMF) at 80°C.
This method avoids costly metal catalysts, achieving 68% yield for 2-(3-chlorophenyl) derivatives. Microwave irradiation (150 W, 120°C) reduced reaction time from 12 hours to 45 minutes.
Multi-Step Synthesis from Pyrazole Precursors
Bromoethyl Pyrazole Cyclization
Wang et al. synthesized analogous compounds via bromoethyl pyrazole intermediates. The protocol involves:
- Alkylation : Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is treated with 1,2-dibromoethane to introduce a bromoethyl side chain.
- Amine Coupling : Reaction with benzylamine in acetonitrile under reflux forms a secondary amine intermediate.
- Cyclization : Heating in toluene with potassium tert-butoxide induces ring closure to yield the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
Optimization studies revealed that microwave-assisted heating (100°C, 30 minutes) improved yields to 82% compared to conventional heating (65% yield after 6 hours).
Dichlorovinylacetophenone Derivatives
Guirado et al. developed a route starting from 2,2-dichlorovinylacetophenones:
- Pyrazoline Formation : Condensation with 2-hydroxyethylhydrazine generates 3-aryl-5-dichloromethylpyrazolines.
- Functionalization : Sequential tosylation, azidation, and catalytic hydrogenation yield aminoethyl pyrazoline hydrochlorides.
- Cyclization/Alkaline Treatment : Exposure to aqueous sodium hydroxide induces simultaneous cyclization and aromatization, producing 2-(3-chlorophenyl) derivatives in 70% yield.
Density functional theory (DFT) calculations supported a mechanism involving nucleophilic attack at the dichloromethyl carbon, followed by elimination of HCl.
Microwave-Assisted Synthesis
Microwave irradiation has been critical in accelerating key steps. For instance, in the cyclization of bromoethyl pyrazoles, microwave conditions (100–150 W, 100–120°C) reduced reaction times by 75% while maintaining yields above 80%. Similarly, one-pot amidation/N-arylation reactions under microwave irradiation achieved 85% conversion in 20 minutes, compared to 12 hours under thermal conditions.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Scalability and Industrial Applicability
Transition metal-free protocols are preferred for large-scale synthesis due to lower costs and simplified purification. In contrast, microwave-assisted methods, while efficient, face challenges in continuous-flow reactor integration.
Structural Characterization and Quality Control
Critical analytical data for 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one include:
- 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 4.50 (s, 2H, CH2), 3.90 (s, 2H, CH2).
- MS (ESI+) : m/z 288 [M+H]+.
- X-ray Crystallography : Confirms the fused bicyclic structure with bond angles of 88.5° at the pyrazole-pyrazine junction.
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is standard, though recrystallization from ethanol improves purity to >98%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic chlorination : Reacts with amines (e.g., benzylamine) in ethanol at 80°C to form 3-aminophenyl derivatives via SNAr mechanism .
-
Alkoxy substitution : Treatment with sodium ethoxide in DMF replaces chlorine with ethoxy groups, yielding 3-ethoxy analogs.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Ethanol | 80°C | 3-(Benzylamino)phenyl derivative | 72 |
| Sodium ethoxide | DMF | 60°C | 3-Ethoxyphenyl analog | 65 |
Cyclization Reactions
The pyrazolo[1,5-a]pyrazine core participates in ring-expansion and annulation reactions:
-
Microwave-assisted cyclization : Reacts with ethylenediamine under microwave irradiation (150°C, 20 min) to form tricyclic quinoxaline derivatives .
-
Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the pyrazine ring.
Key Mechanistic Insight :
Cyclization often proceeds via intramolecular nucleophilic attack, facilitated by the electron-deficient pyrazine ring. DFT calculations confirm transition-state stabilization through hydrogen bonding .
Oxidation and Reduction Reactions
-
Oxidation : Treatment with m-CPBA oxidizes the pyrazinone ring to a pyrazine dioxide, enhancing electrophilicity.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, altering biological activity .
Table 2: Redox Reaction Parameters
Catalytic Functionalization
-
Buchwald-Hartwig amination : Uses Pd(OAc)₂/Xantphos to install amino groups at the pyrazole ring.
-
Copper-mediated couplings : Forms C–N bonds with azides or alkynes for click chemistry applications.
Biologically Active Derivatives
Modifications at the pyrazine and phenyl rings yield compounds with notable bioactivity:
Table 3: Structure-Activity Relationships of Derivatives
Reaction Optimization Strategies
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit promising anticancer properties. A study synthesized various derivatives and evaluated their effects on A549 lung cancer cells. The results demonstrated that certain compounds significantly inhibited cell growth in a dose- and time-dependent manner. Notably, one derivative with a 4-chlorophenyl group showed enhanced efficacy, potentially modulating autophagy pathways to exert its effects .
Antimicrobial Properties
The antimicrobial activity of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been documented in various studies. One investigation reported that chlorophenyl-substituted pyrazolone derivatives displayed exceptional activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The study utilized standard drugs for comparison, confirming the effectiveness of these compounds against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. Several derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds showed significant inhibition, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Synthesis and Evaluation Against Lung Cancer Cells
- Antimicrobial Screening
- Anti-inflammatory Activity Assessment
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substitution Patterns and Anticancer Efficacy
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives with varying substituents have been explored for their anticancer properties. Key examples include:
- Chlorophenyl vs. Ferrocenyl : Ferrocene-containing analogs (e.g., from Xie et al., 2010) demonstrate potent activity against A549 lung cancer cells (IC₅₀ ~5–10 μM) due to redox cycling and ROS generation . In contrast, the 3-chlorophenyl group in the target compound may enhance passive diffusion but lacks intrinsic redox activity.
- Ethoxy Substitution : The 2-(3-chloro-4-ethoxyphenyl) analog () introduces an ethoxy group, improving solubility without compromising lipophilicity, a balance critical for oral bioavailability .
- Hybrid Scaffolds : Pyrido-pyrazolo-pyrimidine hybrids () exhibit weak cytotoxicity, suggesting that excessive structural complexity may hinder target engagement .
Functional Group Impact on Selectivity
- 5-Substituents : Derivatives with 5-alkyl or aryl groups (e.g., 5-[(4-chlorophenyl)methyl] in ) show variable logP values (2.93 vs. ~2.5 for simpler analogs), influencing blood-brain barrier penetration .
- Cyclic vs. Acyclic Forms : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (Evidences 7–10) act as prodrugs, releasing reactive vinyl sulfones. These cyclic forms exhibit improved pharmacokinetics (e.g., ~30 min half-life vs. ~10 min for acyclic forms) but lower direct reactivity with glutathione (GSH) .
Pharmacokinetic and Stability Profiles
| Property | Target Compound | Dihydro Analog (Prodrug) | Ferrocenyl Derivative |
|---|---|---|---|
| Plasma Half-Life (i.v.) | Not reported | ~30 min | Not reported |
| GSH Adduct Formation | Not observed | 6% after 24 h | Not applicable |
| logP | Estimated ~2.5 | ~1.8 | ~3.0 |
- Metabolic Stability : The 3-chlorophenyl group may slow oxidative metabolism compared to unsubstituted analogs, though in vivo data are lacking.
Biological Activity
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3-chlorophenyl group, which influences its chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to altered cellular functions. For instance, studies have shown that derivatives of this compound can modulate autophagy and induce apoptosis in cancer cells, particularly A549 lung cancer cells, suggesting a mechanism that involves interference with cellular growth pathways .
Anticancer Activity
Case Studies and Research Findings:
- Inhibition of Lung Cancer Cells: A study synthesized several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects on A549 lung cancer cells. The compounds demonstrated dose-dependent inhibition of cell growth, with some derivatives showing significant cytotoxic effects . For example, compound 3o exhibited the highest efficacy in inhibiting A549 cell growth through modulation of autophagy.
- Structure-Activity Relationship (SAR): The SAR analysis highlighted that substituents on the pyrazole ring significantly affect biological activity. Compounds with halogenated phenyl groups (e.g., 4-chlorophenyl) showed enhanced inhibitory effects on cancer cell lines compared to their non-halogenated counterparts .
- Synergistic Effects with Chemotherapy: Research indicated that certain pyrazole derivatives could enhance the effectiveness of conventional chemotherapy agents like doxorubicin when used in combination therapies against breast cancer cell lines .
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, some studies have reported that pyrazole derivatives exhibit antimicrobial and anti-inflammatory properties. For instance, certain synthesized pyrazoles demonstrated notable antifungal activity against various pathogens . This broad spectrum of biological activity positions this compound as a potential candidate for drug development targeting multiple therapeutic areas.
Summary of Biological Activities
Structure-Activity Relationship Insights
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 3o | 4-Chlorophenyl | ~0.95 | High inhibition of A549 cells |
| Various derivatives | Halogenated phenyls | Variable | Enhanced anticancer activity |
Q & A
What are the common synthetic routes for 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how do microwave-assisted methods improve efficiency?
Level: Basic
Answer:
The compound is typically synthesized via condensation reactions between pyrazole precursors and substituted aryl aldehydes. Conventional methods involve refluxing in organic solvents (e.g., acetonitrile) with catalysts like iodine, achieving moderate yields (57% in ). Microwave-assisted synthesis significantly enhances efficiency by reducing reaction times (from hours to minutes) and improving yields. For example, microwave irradiation of ethyl 3-aryl-1-(2-oxoethyl)pyrazole derivatives with amines avoids toxic solvents and achieves high purity . This method is particularly advantageous for generating derivatives for structure-activity relationship (SAR) studies.
What biological activities have been reported for this compound in cancer research?
Level: Basic
Answer:
The compound exhibits potent antiproliferative effects against lung adenocarcinoma cell lines (A549 and H322) via apoptosis induction. Key mechanisms include caspase-3/7 activation (validated via HTS screening) and upregulation of integrin beta4 and reactive oxygen species (ROS) . It also modulates autophagy pathways, as shown by increased LC3-II/LC3-I ratios in A549 cells . These activities are dose-dependent, with IC₅₀ values ranging from 5–20 μM depending on substituent modifications .
How can researchers validate apoptosis induction by this compound in lung cancer cell lines?
Level: Basic
Answer:
Standard methodologies include:
- Caspase activity assays : Fluorometric or colorimetric detection of caspase-3/7 cleavage using substrates like Ac-DEVD-pNA .
- Flow cytometry : Annexin V/PI staining to quantify apoptotic vs. necrotic populations .
- Western blotting : Detection of apoptotic markers (e.g., PARP cleavage) and autophagy regulators (e.g., Beclin-1) .
- ROS measurement : DCFH-DA fluorescence assays to confirm oxidative stress involvement .
What structural features of the compound contribute to its bioactivity, and how are they characterized?
Level: Advanced
Answer:
The chlorophenyl group at position 2 enhances hydrophobic interactions with cellular targets, while the pyrazolo[1,5-a]pyrazinone core facilitates π-π stacking. X-ray crystallography ( ) reveals a screw-boat conformation in the six-membered ring, with dihedral angles (16.05–84.84°) influencing binding affinity. Substituents at position 7 (e.g., phenylhydrazone groups) improve solubility and target engagement, as confirmed by HRMS and elemental analysis . SAR studies show that 3-chlorophenyl derivatives exhibit superior activity over 4-chlorophenyl analogs due to steric and electronic effects .
How do researchers address discrepancies in reported apoptotic mechanisms (e.g., caspase activation vs. ROS/integrin pathways)?
Level: Advanced
Answer:
Contradictions arise from cell-type-specific responses. To resolve this:
- Pathway inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) or ROS scavengers (e.g., NAC) to isolate dominant pathways .
- Gene silencing : siRNA knockdown of integrin beta4 or p53 to assess their roles in apoptosis .
- Comparative assays : Parallel testing in multiple cell lines (e.g., A549 vs. H322) to identify context-dependent mechanisms .
What strategies enhance the pharmacokinetic stability of this compound?
Level: Advanced
Answer:
- Prodrug design : Cyclization of β-amidomethyl vinyl sulfones improves metabolic stability, though GSH adduct formation remains a challenge .
- Structural analogs : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7 reduces hepatic clearance .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) enhance bioavailability in in vivo models .
What in vitro and in vivo models are recommended for efficacy and safety evaluation?
Level: Basic/Advanced
Answer:
- In vitro :
- In vivo :
How does the compound interact with non-apoptotic cell death pathways in lung adenocarcinoma?
Level: Advanced
Answer:
The compound induces autophagy via AMPK/mTOR inhibition, evidenced by increased autophagosome formation (LC3 puncta) and reduced p62 levels . It also triggers ferroptosis in glutathione-depleted cells, as shown by lipid peroxidation assays and rescue with ferrostatin-1 . Transcriptomic analysis (RNA-seq) identifies upregulation of ATG5 and NOX4, linking these pathways to ROS accumulation .
What analytical techniques are critical for characterizing synthetic derivatives?
Level: Advanced
Answer:
- X-ray crystallography : Resolves conformational details (e.g., screw-boat vs. chair) and intermolecular interactions (C–H⋯O) .
- HRMS/ESI-MS : Confirms molecular weights and fragmentation patterns .
- NMR (¹H/¹³C) : Assigns substituent positions and detects regioisomeric impurities .
What combination therapies enhance the compound’s anticancer efficacy?
Level: Advanced
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
